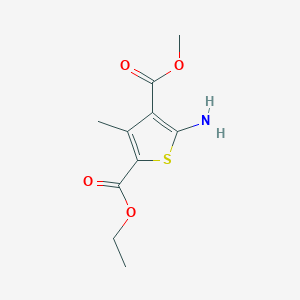

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Descripción

Propiedades

IUPAC Name |

2-O-ethyl 4-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-4-15-10(13)7-5(2)6(8(11)16-7)9(12)14-3/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMDHEXWYNCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350151 | |

| Record name | 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77457-04-6 | |

| Record name | 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and relevant case studies.

- Molecular Formula : C10H13NO4S

- Molecular Weight : 243.28 g/mol

- CAS Number : 77457-04-6

The compound features a thiophene ring substituted with amino and carboxylate groups, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiophene core.

- Introduction of the ethyl and methyl substituents.

- Functionalization at the amino and carboxylate positions.

Anticancer Properties

Research indicates that derivatives of thiophene compounds exhibit significant antiproliferative activities against various cancer cell lines. For example:

- Case Study : A study evaluated the activity of related thiophene derivatives against human cancer cell lines such as HeLa (cervical cancer) and MIA PaCa-2 (pancreatic cancer). The most active derivative showed an IC50 value ranging from 12 to 86 nM , indicating potent anticancer properties .

The mechanism by which these compounds exert their effects often involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : Flow cytometry analyses indicate that treated cells undergo apoptosis via intrinsic mitochondrial pathways, characterized by increased annexin-V staining .

Data Table: Biological Activity Summary

| Compound Name | IC50 (nM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | HeLa, MIA PaCa-2 | Tubulin inhibition, Apoptosis |

| Related Thiophene Derivative | 12 - 86 | Jurkat (T-leukemia) | G2/M phase arrest |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit antimicrobial properties. In a study by Asiri (2003), the compound was evaluated for its effectiveness against various bacteria and fungi, revealing promising results that warrant further investigation into its potential as an antimicrobial agent .

Anti-inflammatory Properties

Thiophene derivatives have been explored for their anti-inflammatory effects. The incorporation of the amino group in this compound may enhance its biological activity, making it a candidate for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in creating more complex molecules. For instance, it can be employed in the synthesis of other biologically active thiophene derivatives .

Dyes and Pigments

Due to its structural characteristics, this compound can be utilized in the production of dyes and pigments. Thiophene-based compounds are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings .

Material Science

Conductive Polymers

Thiophene derivatives are integral to the development of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity, which is beneficial for electronic applications such as organic solar cells and transistors .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Asiri (2003) investigated the antimicrobial properties of thiophene derivatives, including this compound. The results showed significant inhibition against several bacterial strains, suggesting its potential use in developing new antimicrobial agents. -

Synthesis of Conductive Polymers

Research published in various material science journals demonstrates how incorporating this compound into polymer blends enhances their electrical properties. This application is particularly relevant for developing next-generation electronic devices.

Comparación Con Compuestos Similares

Variations in Ester Substituents

The ester groups at positions 2 and 4 significantly influence the compound’s physical and chemical properties. Key analogs include:

| Compound Name | Ester Groups (Position 2/4) | Molecular Formula | Molecular Weight | CAS Number | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Target Compound | Ethyl/Methyl | C₁₀H₁₄N₂O₃S | 242.30 | 77457-04-6 | 89* | 107–109† |

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Ethyl/Ethyl | C₁₁H₁₅NO₄S | 257.31 | 104680-25-3 | 89 | 107–109 |

| 2-Methyl 4-propyl analog | Methyl/Propyl | C₁₁H₁₅NO₄S | 257.31 | 438532-72-0 | N/A | N/A |

| 4-tert-Butyl 2-ethyl analog | Ethyl/tert-Butyl | C₁₃H₁₉NO₄S | 285.34 | N/A | N/A | N/A |

Notes:

Key Observations :

Physicochemical Properties

- Melting Points : Diethyl analogs (e.g., 4b in ) melt at 107–109°C, while bromophenyl-substituted thiophenes (e.g., 5d in ) exhibit higher melting points (190–191°C) due to enhanced crystallinity from aromatic interactions .

- Solubility: Ethyl/methyl esters (target compound) are more soluble in polar solvents (e.g., ethanol, DMSO) compared to tert-butyl analogs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to preparing 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is based on the Gewald reaction , a well-established method for synthesizing 2-aminothiophenes. This method involves the condensation of ketones or aldehydes with α-cyanoesters and elemental sulfur in the presence of a base.

Key Steps in the Gewald Reaction for This Compound:

-

- A suitable ketone or aldehyde precursor (e.g., ethyl acetoacetate or a methyl-substituted ketone)

- Ethyl cyanoacetate

- Elemental sulfur

- A base catalyst such as morpholine or morpholine derivatives

-

- Solvent-free or ethanol as solvent

- Room temperature to mild heating (25–80°C depending on the protocol)

- Stirring until reaction completion (monitored by TLC)

- Typical reaction times range from 4 to 24 hours

Mechanism Overview:

The base catalyzes the condensation of the ketone with ethyl cyanoacetate, followed by sulfur incorporation and cyclization to form the thiophene ring with amino substitution at the 5-position.

Example Protocol (Adapted from Bello Foreroa et al.):

| Step | Procedure Detail |

|---|---|

| 1. | Mix powdered elemental sulfur (5 mmol) and morpholine (5 mmol) until sulfur dissolves completely. |

| 2. | Add ethyl cyanoacetate (5 mmol) and the ketone (5 mmol) to the mixture. |

| 3. | Stir the reaction mixture at room temperature or slightly elevated temperature until TLC indicates completion. |

| 4. | Purify the crude product by silica gel column chromatography using hexane:ethyl acetate (10:1) as eluent. |

| 5. | Collect and dry the purified 2-aminothiophene derivative. |

This method yields tetrasubstituted 2-aminothiophenes with high purity and good yields (typically 70–90%) and is considered a green chemistry approach due to solvent-free conditions or use of ethanol.

Alternative Preparation Approaches

Condensation Reactions Using Precursor Aminothiophenes:

Another approach involves the modification of preformed diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate by alkylation or acylation at the 2- and 4-positions. For example, refluxing the precursor with sodium ethoxide in ethanol under anhydrous conditions can introduce the ethyl group at position 2 and methyl at position 4.Industrial Scale Adaptations:

While detailed industrial methods are scarce, scale-up generally involves continuous flow reactors to improve heat and mass transfer, optimize reaction times, and enhance yields. Purification often employs recrystallization and advanced chromatographic techniques to ensure high purity suitable for commercial applications.

Purification and Characterization

Purification:

Silica gel column chromatography using hexane/ethyl acetate mixtures is the standard purification method. The ratio of solvents is adjusted depending on the polarity of the product (e.g., 10:1 for less polar, 5:1 for more polar derivatives).-

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity (Rf ~0.56 in 4:1 hexane/ethyl acetate).

- Melting Point: Typically 108–110 °C for diethyl derivatives.

- Infrared Spectroscopy (IR): Characteristic NH stretching (~3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-N stretching (~1230 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): 1H NMR confirms the presence and position of amino protons (~δ 7.9 ppm) and ester ethyl groups (~δ 4.1 ppm).

- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.

- X-ray Crystallography: Used to confirm the molecular structure and substitution pattern, showing triclinic or monoclinic crystal systems depending on the derivative.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Reaction Type | Gewald reaction (condensation + cyclization) | Base-catalyzed, sulfur incorporation |

| Starting Materials | Ketone (e.g., ethyl acetoacetate), ethyl cyanoacetate, elemental sulfur | Stoichiometric ratios 1:1:1 |

| Catalyst/Base | Morpholine or sodium ethoxide | Morpholine preferred for green synthesis |

| Solvent | Solvent-free or ethanol | Solvent-free preferred for eco-friendly |

| Temperature | Room temperature to 80 °C | Depends on substrate and scale |

| Reaction Time | 4–24 hours | Monitored by TLC |

| Purification Method | Silica gel column chromatography | Hexane:ethyl acetate 10:1 to 5:1 |

| Yield | 70–90% | High yields with optimized conditions |

| Melting Point | 108–110 °C | Confirms purity |

Research Findings and Notes

Green Chemistry Aspect: The solvent-free Gewald reaction protocol reduces the environmental impact and simplifies work-up, making it attractive for sustainable synthesis.

Reaction Monitoring: TLC is effective for tracking the reaction progress, with characteristic spots for starting materials and product.

Structural Confirmation: The combination of NMR, IR, and X-ray crystallography provides unambiguous identification of substitution patterns and purity.

Yield Optimization: Controlling reagent stoichiometry, reaction temperature, and time is critical to maximizing yield and minimizing side products such as polysubstituted thiophenes or polymeric sulfur residues.

Scalability: The Gewald reaction is amenable to scale-up, but careful control of mixing and heat dissipation is required to maintain product quality.

Q & A

Q. What are the established synthetic routes for 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and what critical parameters influence yield?

The compound is synthesized via condensation reactions under reflux conditions. A common method involves reacting intermediates like 5-(4-methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in ethanol containing sodium ethoxide (NaOC₂H₅) for 20 hours . Key parameters include:

- Solvent choice : Ethanol is preferred for its ability to dissolve reactants and stabilize intermediates.

- Catalyst : Sodium ethoxide promotes deprotonation and accelerates cyclization.

- Reaction time : Prolonged reflux (20+ hours) ensures complete conversion but risks side reactions if temperature exceeds 80°C.

Q. How is the compound characterized spectroscopically, and what diagnostic peaks confirm its structure?

Characterization typically employs:

- ¹H NMR : Peaks at δ = 1.23 ppm (t, J = 7.1 Hz) for ethyl CH₃, 2.37 ppm (s) for methyl groups on the thiophene ring, and 7.95 ppm (s) for NH₂ protons .

- IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1700–1680 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (C=C aromatic) .

- Mass spectrometry : Molecular ion peak at m/z 271.34 (C₁₂H₁₇NO₄S) .

Q. What purification strategies are effective for isolating this compound, and how is purity validated?

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with ≥95% purity .

- Column chromatography : Silica gel (60–120 mesh) with eluents like ethyl acetate:hexane (3:7) resolves ester derivatives.

- Purity validation : HPLC (C18 column, acetonitrile/water gradient) with retention time matching reference standards .

Advanced Research Questions

Q. How do solvent polarity and temperature influence regioselectivity in derivatives of this compound?

Evidence from furan-2,4-dicarboxylate synthesis shows that solvents like DMSO favor regiospecific formation of 4-ethyl 2-methyl isomers, while 1,4-dioxane at 160°C produces a 1:1.81 ratio of regioisomers . Mechanistically, polar aprotic solvents stabilize zwitterionic intermediates (e.g., intermediate B in Scheme 2 of ), directing nucleophilic attack to specific positions. Temperature modulates reaction kinetics, with higher temperatures favoring thermodynamically stable products over kinetically controlled pathways .

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved using SHELX?

- Disorder in ester groups : Ethyl and methyl substituents exhibit rotational freedom, requiring PART commands in SHELXL to model split positions .

- Hydrogen bonding : The NH₂ group forms intermolecular H-bonds with ester carbonyls (N-H⋯O=C, ~2.8 Å). SHELXL’s HFIX and DFIX constraints refine these interactions .

- Validation : R-factor convergence (<0.07) and Hirshfeld surface analysis confirm structural accuracy .

Q. How do contradictory reports on reaction yields for similar thiophene derivatives inform optimization strategies?

Discrepancies in yields (e.g., 15% vs. 48% for furan-2,4-dicarboxylates) highlight the role of electron-deficient alkynes. Methyl propynoate (low yield) lacks sufficient electrophilicity for efficient Michael addition compared to ethyl propynoate. Optimization strategies include:

- Substituent tuning : Electron-withdrawing groups on alkynes enhance reactivity.

- Microwave-assisted synthesis : Reduces reaction time from 20 hours to <1 hour, minimizing decomposition .

Methodological Resources

- Crystallography : Use SHELX-2018 for refinement, with ORTEP-3 for GUI-based visualization of thermal ellipsoids .

- Synthetic Protocols : Refer to Acta Crystallographica and Journal of Applied Crystallography for validated procedures .

- Data Reproducibility : Cross-validate NMR and XRD data with the Cambridge Structural Database (CSD) entries for analogous thiophene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.